molecular formula C10H9ClF3NO3 B8541062 2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

Cat. No. B8541062
M. Wt: 283.63 g/mol
InChI Key: VJRZBEXEJLOKMF-UHFFFAOYSA-N
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Patent
US07119120B2

Procedure details

3-(Trifluoromethoxy)phenol (4.827 g, 27 mmol) was dissolved in glacial acetic acid (20 mL). The mixture was cooled in an ice bath between 14–17° C. and concentrated sulfuric acid (2 mL) was slowly added keeping the temperature below 20° C. The mixture was cooled below 10° C. and N-hydroxymethyl-2-chloroacetamide (3.52 g, 28.5 mmol) was added. The mixture was warmed slowly to room temperature and stirred overnight. The mixture was then poured slowly into ice (200 mL) and the pH was adjusted to ˜4–5 with KOH pellets, keeping the temperature below 5° C. The reaction mixture was warmed to room temperature and extracted twice with ethyl acetate (150 mL). The organic layer was collected and washed with NaHCO3 (sat., 30 mL). The organic layer was dried over MgSO4, filtered and the solvent removed to dryness. The mixture was purified by column chromatography (SiO2, 700 mL) using an eluent of hexane/ethyl acetate (10/2). Recovery: 2.42 g (33.8% yield). 1H NMR (DMSO) δ=10.23 (1H, s), 8.56 (1H, st), 7.16–7.14 (1H, sd), 6.71–6.70 (2H, br), 4.18–4.17 (2H, d), 4.08 (2H, s).
Quantity
4.827 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.52 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.S(=O)(=O)(O)O.O[CH2:19][NH:20][C:21](=[O:24])[CH2:22][Cl:23].[OH-].[K+]>C(O)(=O)C>[Cl:23][CH2:22][C:21]([NH:20][CH2:19][C:7]1[CH:8]=[CH:9][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][C:6]=1[OH:10])=[O:24] |f:3.4|

Inputs

Step One
Name
Quantity
4.827 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3.52 g
Type
reactant
Smiles
OCNC(CCl)=O
Step Four
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath between 14–17° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled below 10° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with NaHCO3 (sat., 30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed to dryness
CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography (SiO2, 700 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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